3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole

CNS drug design blood-brain barrier permeability structure-property relationship

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole (CAS: 1958100-74-7) is a synthetic heterocyclic compound belonging to the tetrahydropyridinyl-indole class, a scaffold extensively characterized for its dual affinity at monoaminergic targets, notably the serotonin transporter (SERT) and dopamine D2 receptors. Its structure combines a 6-nitro-1H-indole core with an N-ethyl-1,2,3,6-tetrahydropyridine substituent at the 3-position, yielding a molecular formula of C₁₅H₁₇N₃O₂ and a molecular weight of 271.31 g/mol.

Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
Cat. No. B11847140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole
Molecular FormulaC15H17N3O2
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCCN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C15H17N3O2/c1-2-17-7-5-11(6-8-17)14-10-16-15-9-12(18(19)20)3-4-13(14)15/h3-5,9-10,16H,2,6-8H2,1H3
InChIKeyHPGDTBDVKSENNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole: Chemical Identity and Pharmacological Context for Informed Procurement


3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole (CAS: 1958100-74-7) is a synthetic heterocyclic compound belonging to the tetrahydropyridinyl-indole class, a scaffold extensively characterized for its dual affinity at monoaminergic targets, notably the serotonin transporter (SERT) and dopamine D2 receptors [1]. Its structure combines a 6-nitro-1H-indole core with an N-ethyl-1,2,3,6-tetrahydropyridine substituent at the 3-position, yielding a molecular formula of C₁₅H₁₇N₃O₂ and a molecular weight of 271.31 g/mol [2]. This compound is primarily utilized as a research tool in neuroscience and medicinal chemistry for probing serotonin reuptake inhibition and receptor binding profiles, with its specific substitution pattern dictating its pharmacological selectivity relative to closely related analogs.

Why 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole Cannot Be Replaced by Common In-Class Analogs in CNS Research


Within the tetrahydropyridinyl-indole family, minor structural modifications—particularly the nature of the N-alkyl substituent on the tetrahydropyridine ring and the position of the nitro group on the indole core—exert profound, non-linear effects on target affinity, selectivity, and physicochemical properties [1]. Generic substitution with the des-ethyl (NH) or N-methyl analogs, or with the 5-nitro positional isomer, risks significant divergence in SERT binding kinetics, D2 receptor engagement, and blood-brain barrier permeability [2]. The evidence detailed below demonstrates that the N-ethyl/6-nitro combination occupies a distinct region of chemical space that cannot be replicated by nearest neighbors without compromising the intended pharmacological profile.

Quantitative Differentiation Evidence for 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole vs. Closest Analogs


N-Ethyl Substitution on the Tetrahydropyridine Ring Optimizes Lipophilicity for CNS Permeability Relative to N-Methyl and Des-Ethyl Analogs

The N-ethyl substituent on the 1,2,3,6-tetrahydropyridine ring provides a calculated LogP (XLogP3-AA) of 2.5 for the target compound, compared to approximately 2.1 for the N-methyl analog (3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole) and 1.8 for the des-ethyl (NH) analog (6-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole) [1]. This incremental increase in lipophilicity, without exceeding the CNS drug-like threshold, is predicted to enhance passive blood-brain barrier penetration while maintaining aqueous solubility sufficient for in vitro assay conditions [2].

CNS drug design blood-brain barrier permeability structure-property relationship

6-Nitro Substitution on the Indole Core Confers a Favorable SERT Inhibition Profile Compared to the 5-Nitro Positional Isomer

Structure-activity relationship (SAR) analysis of the tetrahydropyridinyl-indole series indicates that the nitro group at the 6-position of the indole ring provides superior SERT inhibitory potency relative to the 5-nitro positional isomer [1]. Comparative SERT inhibition data for the des-ethyl parent scaffold show a rank order of potency with the 6-nitro substituent conferring low-nanomolar affinity (IC₅₀ ≈ 12.3 nM in rat cortical synaptosomes) versus the 5-nitro analog which demonstrates reduced potency [2]. The 6-nitro-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole maintains this advantageous 6-nitro geometry while incorporating the optimized N-ethyl substituent.

serotonin transporter SERT inhibition positional isomer SAR

Topological Polar Surface Area (TPSA) of 64.9 Ų Predicts Favorable Oral Bioavailability and CNS Penetration Distinct from Bulkier N-Substituted Analogs

The target compound possesses a topological polar surface area (TPSA) of 64.9 Ų, which falls within the established optimal range (<90 Ų for oral absorption and <70 Ų for favorable CNS penetration) [1]. In contrast, the N-isopropyl analog (3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole) has a higher molecular weight (285.34 g/mol vs. 271.31 g/mol) and a slightly increased TPSA due to the bulkier alkyl group, which may reduce passive CNS permeability . The N-ethyl variant thus occupies a physicochemical sweet spot that larger N-alkyl substituents can exceed.

drug-likeness oral bioavailability TPSA CNS MPO score

Commercial Availability at High Purity (98%) Supports Reproducible Research Compared to Lower-Purity Sources of 5-Nitro Isomer

The target compound is commercially available from multiple vendors at a certified purity of ≥98% (NLT 98%) , meeting the quality standards required for reproducible in vitro pharmacological assays. In contrast, the 5-nitro positional isomer (3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole, CAS 1152720-77-8) is typically offered at 95% purity . The presence of up to 5% impurities in the 5-nitro analog could introduce confounding biological activity or cytotoxicity in sensitive cell-based assays, making the higher-purity 6-nitro compound the preferred choice for quantitative pharmacology studies.

chemical procurement purity specification assay reproducibility

Optimal Research and Procurement Scenarios for 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole


Serotonin Transporter (SERT) Binding and Reuptake Inhibition Assays

This compound is the preferred candidate for in vitro SERT pharmacology studies where the 6-nitro substitution is required for maximal target engagement. Use in radioligand displacement assays (e.g., [³H]-paroxetine or [³H]-citalopram binding) or functional [³H]-serotonin uptake assays in rat cortical synaptosomes or HEK293 cells expressing human SERT, leveraging the favorable SERT potency associated with the 6-nitro geometry [1].

Structure-Activity Relationship (SAR) Studies on N-Alkyl Tetrahydropyridine Substitution

Employ this compound as the N-ethyl reference standard within a systematic SAR series exploring the impact of N-alkyl chain length (methyl, ethyl, propyl, isopropyl, benzyl) on CNS permeability, target selectivity, and metabolic stability. The intermediate lipophilicity (XLogP = 2.5) and molecular weight (271.31 g/mol) make it an ideal anchor point for comparing the effects of smaller or larger N-alkyl substituents on in vitro ADME parameters [2].

Multitarget Ligand Design for Neuropsychiatric Disorders

Utilize this compound as a starting scaffold for designing multifunctional ligands that combine SERT inhibition with dopamine D2 receptor partial agonism or antagonism, following the validated strategy described by Bucki et al. (2017) for tetrahydropyridinyl-indoles [3]. The N-ethyl group provides a handle for further derivatization (e.g., N-alkylation or N-acylation) while the 6-nitro group can serve as a precursor for reduction to a 6-amino functionality, enabling exploration of additional pharmacophore space.

In Vivo Microdialysis Studies of Extracellular Serotonin Modulation

With its predicted favorable CNS penetration based on TPSA (64.9 Ų) and lipophilicity, this compound is suitable for preclinical in vivo evaluation using intracerebral microdialysis in rats to measure extracellular serotonin levels in target brain regions (e.g., frontal cortex, hippocampus). The N-ethyl/6-nitro combination is hypothesized to achieve brain exposures comparable to reference SSRIs, as demonstrated for structurally related indole tetrahydropyridines [1].

Quote Request

Request a Quote for 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.